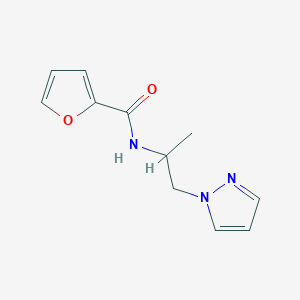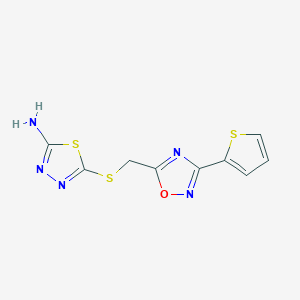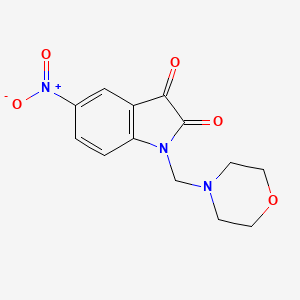
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline is a complex organic compound with a unique structure that includes a phosphanyl group, aniline, and various alkyl substituents
Preparation Methods
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with cyclohexyl groups under controlled conditions.
Attachment of the phosphanyl group to the phenyl ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the aniline moiety: This step involves the reaction of the intermediate compound with aniline derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aniline nitrogen or the phenyl rings, using reagents like halogens or alkylating agents.
Coupling Reactions: The phosphanyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the additional functional groups present in the target compound.
2-(2-diphenylphosphanylphenyl)aniline: Similar structure but with phenyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
N,N-dimethylaniline: A simpler aniline derivative without the phosphanyl group, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the phosphanyl group with the aniline and alkyl substituents, providing a versatile platform for various applications in catalysis, material science, and beyond.
Properties
Molecular Formula |
C35H46NP |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C35H46NP/c1-26(2)27-15-13-16-28(25-27)31-22-14-23-33(36(3)4)35(31)32-21-11-12-24-34(32)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-26,29-30H,5-10,17-20H2,1-4H3 |
InChI Key |
JUJXJXOMKDBVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)

![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)


![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)
![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)


